molecular formula C10H12N2O B562388 3-Benzyloxy-alpha-aminopropionitrile CAS No. 1314897-97-6

3-Benzyloxy-alpha-aminopropionitrile

Cat. No.: B562388
CAS No.: 1314897-97-6
M. Wt: 176.219
InChI Key: IZOAOGCQBHGHCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-alpha-aminopropionitrile typically involves the reaction of benzyl alcohol with acrylonitrile in the presence of a base, followed by the addition of ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-alpha-aminopropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzyloxy-alpha-aminopropionitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-alpha-aminopropionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Benzyloxy-alpha-aminopropionitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective .

Biological Activity

3-Benzyloxy-alpha-aminopropionitrile is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C10H12N2OC_{10}H_{12}N_{2}O with a molecular weight of approximately 176.22 g/mol. The compound features a benzyloxy group attached to the alpha position of an aminopropionitrile, enhancing its chemical properties and reactivity.

Synthesis Methods

The synthesis typically involves the reaction of benzyl alcohol with acrylonitrile in the presence of a base, followed by the introduction of an amino group through ammonia or an amine. Key parameters for optimizing yield include:

  • Solvents : Ethanol or methanol are commonly used.
  • Temperature : Controlled temperatures are crucial for reaction efficiency.
  • Reaction Type : The compound can undergo various reactions including oxidation, reduction, and substitution.

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor. It has been primarily studied for its interaction with lysyl oxidase (LOX), an enzyme critical for collagen and elastin crosslinking. Inhibition of LOX can disrupt normal tissue structure and function, which is relevant in several pathological conditions .

Interaction with Biological Targets

Research indicates that this compound may influence various biological pathways by:

  • Inhibiting LOX Activity : This leads to altered extracellular matrix composition, potentially contributing to conditions such as aortic aneurysm and dissection.
  • Influencing Metabolism : It has been observed to affect lipid and glucose metabolism, which may have implications for weight loss observed in animal studies .

Case Studies

  • Aortic Aneurysm Induction : In a study involving β-Aminopropionitrile (BAPN), a structural analogue, it was found that administration led to significant aortic complications in mice. Mice fed with BAPN developed thoracic aortic dissection and experienced body weight loss in a dose-dependent manner .
    FeatureHumansBAPN-administered Mice
    LocationAbdominal > thoracic aortaThoracic > abdominal aorta
    DissectionThoracic aortaThoracic aorta
    Elastin FragmentationYesYes
    Inflammatory Cell AccumulationYesYes
  • Enzyme Inhibition Studies : The compound has been shown to inhibit LOX activity significantly, which is critical for maintaining vascular integrity. This inhibition can lead to pathological changes similar to those observed in human diseases characterized by connective tissue disorders .

Potential Applications

This compound holds promise in various fields:

  • Medicinal Chemistry : As a potential therapeutic agent targeting LOX-related diseases.
  • Research Applications : Used as an intermediate in synthesizing other biologically active compounds.
  • Industrial Use : In the production of specialty chemicals and materials due to its reactive functional groups.

Properties

IUPAC Name

2-amino-3-phenylmethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOAOGCQBHGHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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